molecular formula C4H11NO3 B14696229 2-(Hydroxyamino)-2-methylpropane-1,3-diol CAS No. 24395-58-2

2-(Hydroxyamino)-2-methylpropane-1,3-diol

Cat. No.: B14696229
CAS No.: 24395-58-2
M. Wt: 121.14 g/mol
InChI Key: AXRYDMDOXRJXJP-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)-2-methylpropane-1,3-diol is an organic compound with a unique structure that includes both hydroxy and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-2-methylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1,3-propanediol with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale production also requires stringent quality control measures to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Hydroxyamino)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: Lacks the hydroxyamino group but shares a similar backbone structure.

    2-Hydroxy-2-methylpropane-1,3-diol: Contains a hydroxy group instead of a hydroxyamino group.

Uniqueness

2-(Hydroxyamino)-2-methylpropane-1,3-diol is unique due to the presence of both hydroxy and amino functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

24395-58-2

Molecular Formula

C4H11NO3

Molecular Weight

121.14 g/mol

IUPAC Name

2-(hydroxyamino)-2-methylpropane-1,3-diol

InChI

InChI=1S/C4H11NO3/c1-4(2-6,3-7)5-8/h5-8H,2-3H2,1H3

InChI Key

AXRYDMDOXRJXJP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NO

Origin of Product

United States

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